5-phenacyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one
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Overview
Description
5-phenacyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenacyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenacyl Group: The phenacyl group can be introduced through a Friedel-Crafts acylation reaction, where benzyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrazone: The hydrazone linkage is formed by reacting the thiazole derivative with phenylhydrazine under acidic conditions.
Final Condensation: The final step involves the condensation of the hydrazone with cinnamaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enylidene group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Amines and hydrazines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of 5-phenacyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxyethyl)-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one
- 5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-phenacyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one is unique due to its specific substitution pattern and the presence of both phenacyl and phenylprop-2-enylidene groups
Properties
IUPAC Name |
5-phenacyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-17(16-11-5-2-6-12-16)14-18-19(25)22-20(26-18)23-21-13-7-10-15-8-3-1-4-9-15/h1-13,18H,14H2,(H,22,23,25)/b10-7+,21-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIVHEADLFJBOP-FPQBULDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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